6-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine
Overview
Description
6-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C7H4Cl2F3N and its molecular weight is 230.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine is a pyridine derivative that has gained attention due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms. Research into this compound has revealed its promising applications in medicinal chemistry, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C7H4Cl2F3N
- Molecular Weight: 227.01 g/mol
Antimicrobial Properties
Recent studies have investigated the antimicrobial activity of this compound against various bacterial strains. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 5 μg/mL |
Escherichia coli | 10 μg/mL |
Pseudomonas aeruginosa | 15 μg/mL |
These results indicate that the compound exhibits potent antibacterial properties, comparable to standard antibiotics such as ampicillin and ciprofloxacin .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies demonstrated that it effectively inhibits the proliferation of various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The IC50 values for these cell lines were reported as follows:
Cell Line | IC50 (μM) |
---|---|
HeLa | 12.5 |
MCF-7 | 8.0 |
A549 | 15.0 |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity, allowing better membrane permeability and interaction with cellular receptors or enzymes. This interaction can lead to altered signaling pathways, resulting in antimicrobial or anticancer effects.
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus. The results showed a significant reduction in bacterial load in treated samples compared to untreated controls, highlighting its potential as a therapeutic agent .
- Cancer Cell Line Study : In another study, the compound was tested on various cancer cell lines, revealing its ability to induce apoptosis via the mitochondrial pathway. Flow cytometry analysis indicated an increase in early apoptotic cells following treatment with the compound .
Properties
IUPAC Name |
6-chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3N/c8-3-4-1-2-5(9)13-6(4)7(10,11)12/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIAUXNJSLDTPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CCl)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801214533 | |
Record name | 6-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801214533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227570-84-4 | |
Record name | 6-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227570-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801214533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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